IKK2 Inhibition: 2- vs. 5-Carboxamide
The target compound features a 1-methyl-1H-indole-2-carboxamide pharmacophore, which is critical for IKK2 inhibitory activity in the GlaxoSmithKline indole carboxamide series [1]. While explicit IC50 values for this specific analog are not publicly disclosed, the patent structure-activity relationship (SAR) data demonstrates that the 2-carboxamide regioisomers consistently exhibit superior IKK2 inhibition compared to the 5-carboxamide regioisomers within the same scaffold class [1]. The 5-carboxamide analog N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-5-carboxamide serves as a key comparator .
| Evidence Dimension | IKK2 inhibitory activity (regioisomeric preference) |
|---|---|
| Target Compound Data | 1-Methyl-1H-indole-2-carboxamide regioisomer; specific IC50 not publicly available for this compound |
| Comparator Or Baseline | 1H-Indole-5-carboxamide regioisomer (N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1H-indole-5-carboxamide); IKK2 IC50 not publicly disclosed |
| Quantified Difference | Patent SAR indicates 2-carboxamide > 5-carboxamide for IKK2 inhibition; quantitative fold-difference not disclosed |
| Conditions | In vitro IKK2 enzyme inhibition assay (patent-protected data) |
Why This Matters
Procurement of the 2-carboxamide regioisomer ensures access to the active IKK2 pharmacophore; substitution with the 5-carboxamide analog would result in an undefined loss of target potency based on patent SAR.
- [1] Glaxo Group Limited. Indole Carboxamides as IKK2 Inhibitors. United States Patent Application US20070254873. November 1, 2007. View Source
